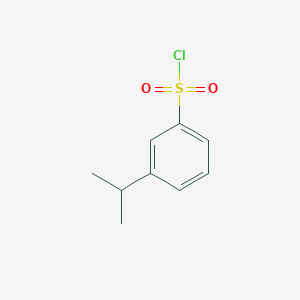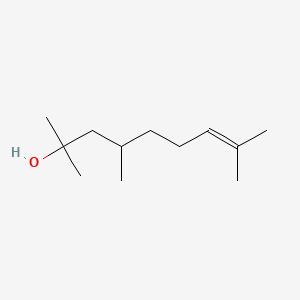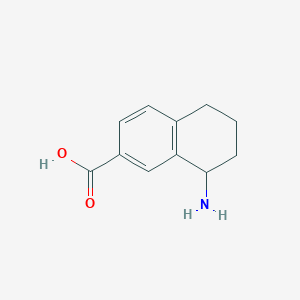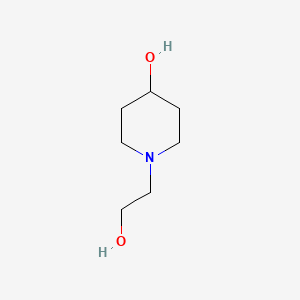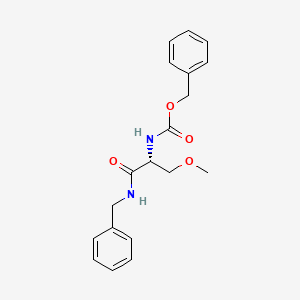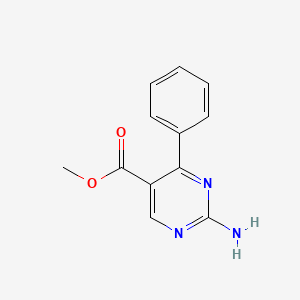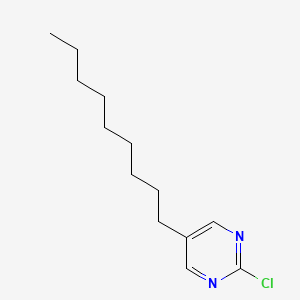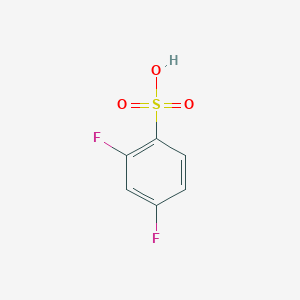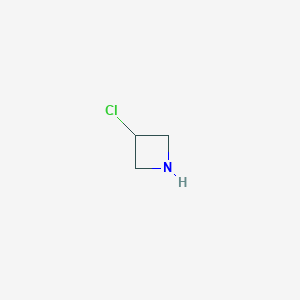
3,5-Dimethoxyphenylmagnesium bromide
Übersicht
Beschreibung
3,5-Dimethoxyphenylmagnesium bromide is a chemical compound with the molecular formula C8H9BrMgO2 and a molecular weight of 241.36 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of this compound involves the use of raw materials such as Cuprous bromide, 1-Bromo-3,5-dimethoxybenzene, Sodium nitrite, and 3,5-Dimethoxyaniline . The solvent is removed and the crude product is slurried in hexane to afford the final product .Molecular Structure Analysis
The linear formula of this compound is (CH3)2C6H2OCH3MgBr . The SMILES string representation is COc1c ©cc ( [Mg]Br)cc1C .Chemical Reactions Analysis
This compound is a Grignard reagent, which are typically used in organic synthesis for the formation of new carbon-carbon bonds .Physical And Chemical Properties Analysis
This compound is a highly flammable liquid and vapor. It has a boiling point of 65 °C and a density of 0.949 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Suzuki Reaction in Organic Synthesis
3,5-Dimethoxyphenylmagnesium bromide is utilized in organic synthesis, particularly in the Suzuki reaction. For instance, it reacts with triisopropyl borate to form 3,5-dimethylphenylboronic acid, which can undergo Suzuki cross-coupling conditions. This process demonstrates the compound's role in facilitating efficient transfer of aryl groups, a crucial step in complex organic syntheses (Winkle & Schaab, 2001).
Synthesis of Bioactive Compounds
The compound has been used in the synthesis of bioactive molecules, such as tetrahydrocannabinol derivatives. For example, its cross-coupling with 4-buten-magnesium bromide in the presence of Li2CuCl4 leads to the formation of key intermediates in the synthesis of these compounds (Hoellinger et al., 1977).
Application in Timber Extractives Synthesis
In the study of Australian timber extractives, this compound is employed in synthetic pathways. It reacts with tetraacetyl-α-D-glucosyl chloride, contributing to the synthesis of specific compounds found in timber extractives (Eade, McDonald, & Simes, 1975).
Grignard Reagent Research
This compound plays a significant role in the study of Grignard reagents, particularly in understanding their structure and behavior in different solvents. Research into its structural properties and reactions expands the knowledge of Grignard reagents, which are fundamental in organic chemistry (Voorbergen, Blomberg, & Bickelhaupt, 1972).
Synthesis of Halogenated Tetraarylborates
It is also instrumental in the synthesis of halogenated tetraarylborates. Studies involving reactions with B(OEt)3 and NaBF4 demonstrate its utility in forming these compounds, which have various applications in chemistry (Anulewicz-Ostrowska et al., 2003).
Pharmaceutical Applications
Although not directly involving this compound, related research in the pharmaceutical domain is evident. For example, studies on the cytotoxicity of nanoparticles in human cells use similar methodologies that could potentially incorporate this compound (Zhou et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
magnesium;1,3-dimethoxybenzene-5-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O2.BrH.Mg/c1-9-7-4-3-5-8(6-7)10-2;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAWZPHAFPKVJL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C[C-]=C1)OC.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMgO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



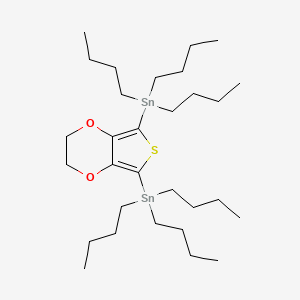
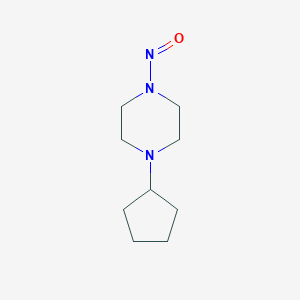

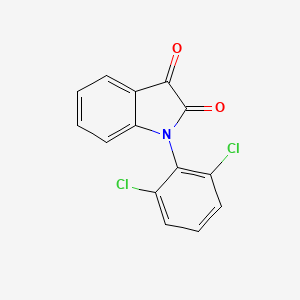
![Ethyl[2-(2-fluorophenyl)ethyl]amine](/img/structure/B1601864.png)
